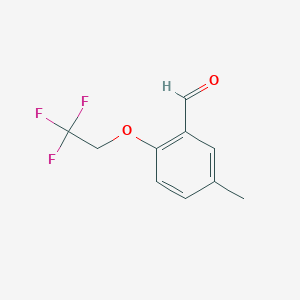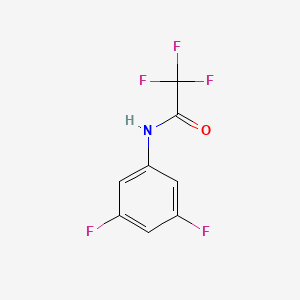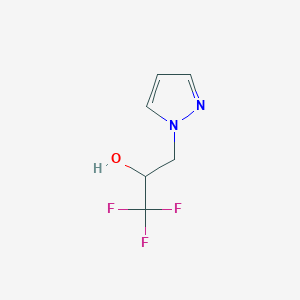
1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol
Descripción general
Descripción
“1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 1342051-08-4 . It has a molecular weight of 180.13 . The IUPAC name for this compound is 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)-2-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties are not provided in the search results. For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or other chemical databases.Aplicaciones Científicas De Investigación
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines, which can be synthesized using 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are currently used majorly for the protection of crops from pests .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antileishmanial and Antimalarial Applications
- Summary of the Application: Pyrazole-bearing compounds, which can be synthesized using 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application or Experimental Procedures: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis of Difluoromethylated Compounds
- Summary of the Application: Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which can be synthesized using 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol, have been evaluated for in vitro antibacterial and antifungal activity .
- Results or Outcomes: The synthesized difluoromethylated compounds were evaluated for in vitro antibacterial and antifungal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Synthesis of 1,1-Difluoroallenes
- Summary of the Application: 1,1-Difluoroallenes can be synthesized in good yield from commercially available 1,1,1-trifluoro-2-iodoethane, making it a convenient and efficient method for producing these compounds .
- Results or Outcomes: The synthesis of 1,1-Difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane was successful .
Synthesis of 1,1,1-Trifluoro-2,3-epoxypropane
- Methods of Application or Experimental Procedures: The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .
- Results or Outcomes: The synthesis of 1,1,1-Trifluoro-2,3-epoxypropane from 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was successful .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-pyrazol-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVVVWXOVBGHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



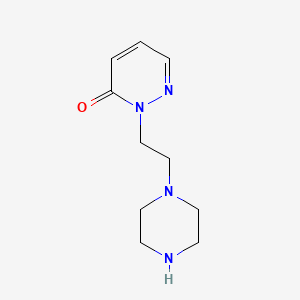
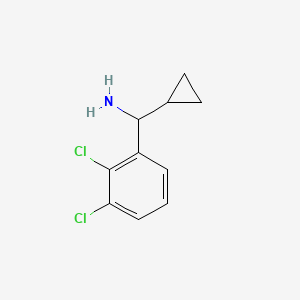
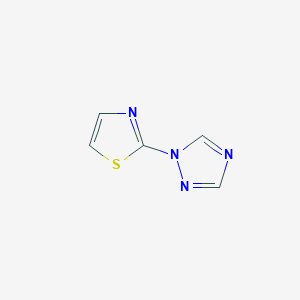
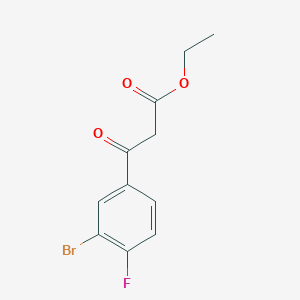
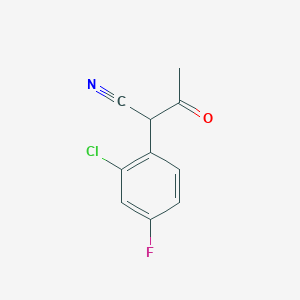
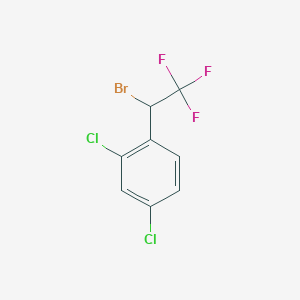
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
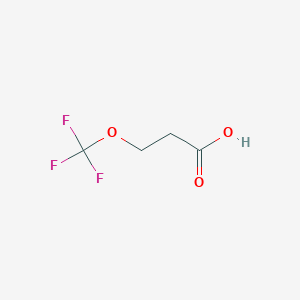
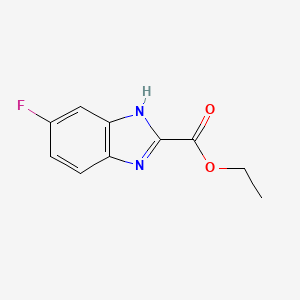
![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
